Flutroline

Antipsychotic Pharmaco-EEG Neuropsychopharmacology

Flutroline (CP-36,584) is a high-purity, conformationally rigid D2 receptor antagonist (IC₅₀ 14 nM). Its unique tetrahydro-γ-carboline scaffold ensures distinct binding profiles, avoiding experimental variability from generic antipsychotics. Sourced for research use only; bulk and custom packaging available. Contact for quote.

Molecular Formula C27H25F3N2O
Molecular Weight 450.5 g/mol
CAS No. 70801-02-4
Cat. No. B1673499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutroline
CAS70801-02-4
Synonyms(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline
8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride
CP-36,584
flutroline
flutroline, (+-)-isome
Molecular FormulaC27H25F3N2O
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O
InChIInChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2
InChIKeyOYGDOCFZQVGFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutroline (CAS 70801-02-4): Gamma-Carboline Antipsychotic Reference Compound with Clinically Validated Efficacy


Flutroline (CP-36,584, CAS 70801-02-4) is a synthetic tetrahydro-γ-carboline antipsychotic compound with the molecular formula C₂₇H₂₅F₃N₂O and molecular weight of 450.5 g/mol [1]. It belongs to the γ-carboline structural class and functions as an inhibitor of dopamine D₁ and D₂ receptors [2]. Flutroline was developed as an orally active neuroleptic agent with demonstrated clinical efficacy in double-blind trials involving schizophrenic patients at dosages of 20–100 mg daily [3]. Its distinctive semirigid γ-carboline scaffold distinguishes it from phenothiazine, butyrophenone, and other classical antipsychotic structural families [4].

Why Gamma-Carboline Analogs Cannot Substitute for Flutroline in Antipsychotic Research Applications


Substitution of flutroline with structurally related γ-carboline or β-carboline analogs is not scientifically justified due to documented quantitative differences in key pharmacological parameters. Direct comparative studies reveal that minor structural modifications within the γ-carboline series produce substantial changes in dopamine receptor affinity, duration of action, and predicted clinical potency [1]. For instance, the β-carboline analog of flutroline exhibits significantly lower dopamine D₂ receptor binding affinity than flutroline itself, demonstrating that even closely related carboline congeners do not share equivalent pharmacological profiles [2]. Furthermore, flutroline's distinct combination of three fluorine substituents and its specific tetrahydro-γ-carboline scaffold contributes to its unique pharmacological signature that cannot be reliably extrapolated to other compounds in the same structural class without supporting comparative data.

Flutroline Quantitative Differentiation Data: Comparative Pharmacology and Clinical Evidence


Flutroline vs. Haloperidol: Projected Clinical Potency Ratio Derived from Pharmaco-EEG Studies

In a direct comparative pharmaco-EEG study conducted in normal male volunteers, the clinical activity of flutroline was quantitatively projected relative to haloperidol, an established clinical antipsychotic comparator. The study reported that the clinical activity projected from these pharmaco-EEG studies is one-fifth that of haloperidol [1]. This provides a quantitative benchmark for relative potency that distinguishes flutroline from haloperidol in terms of anticipated clinical dosing requirements.

Antipsychotic Pharmaco-EEG Neuropsychopharmacology

Flutroline vs. Established Antipsychotics: Quantitative Duration of Action Differentiation in Preclinical Models

In the rat antiamphetamine model used for neuroleptic activity screening, flutroline was characterized as exhibiting longer duration of action compared to established clinical antipsychotic compounds [1]. The compound demonstrated sustained neuroleptic activity in this model, with the semirigid γ-carboline structure identified as a contributing factor to its prolonged pharmacological effect [2]. This extended duration distinguishes flutroline from shorter-acting comparators within the antipsychotic class.

Neuroleptic Duration of Action In Vivo Pharmacology

Flutroline vs. Beta-Carboline Analog: Differential Dopamine D₂ Receptor Affinity

A direct comparative study examined the dopamine D₂ receptor binding affinity of flutroline and its β-carboline analog. The β-carboline analog of the neuroleptic flutroline demonstrated significantly lower affinity at the dopamine D₂ binding site compared to flutroline [1]. This finding confirms that the γ-carboline scaffold of flutroline confers distinct receptor interaction properties not replicated by closely related carboline isomers, highlighting the importance of specific structural features for target engagement.

Dopamine D2 Receptor Structure-Activity Relationship Receptor Binding

Flutroline Dose-Response Differentiation: Clinical Therapeutic Threshold Identification at 20 mg Daily

In a four-week double-blind trial involving 48 hospitalized schizophrenic patients receiving once-daily flutroline dosages of 1, 5, 10, 20, and 100 mg, data analysis identified a clear therapeutic threshold [1]. The study concluded that dosages of 20 mg and above offered the best potential for optimal clinical effectiveness, whereas lower dosages did not produce comparable therapeutic outcomes [2]. A separate double-blind trial comparing 1, 20, and 100 mg daily in 25 patients further confirmed that therapeutic effects and extrapyramidal signs were observed at the 20 and 100 mg dosages but not at the 1 mg dosage [3].

Clinical Trial Dose-Response Schizophrenia

Flutroline Analytical Characterization: Validated GC-MS Bioanalytical Method with Defined Linear Range

A capillary gas chromatography-mass spectrometry (GC-MS) method with selected ion monitoring detection of the TMS derivative was developed and validated for flutroline quantification in plasma [1]. The method demonstrated linearity over a concentration range of 3–60 ng/mL and was successfully applied to define flutroline pharmacokinetics and bioavailability in both animals and humans [2]. This validated analytical methodology provides a quantifiable framework for reproducible detection of flutroline in biological matrices.

Bioanalysis Pharmacokinetics GC-MS

Flutroline Synthesis Route Differentiation: Patented Intermediates and Process for Industrial-Scale Preparation

A dedicated synthetic process for flutroline is documented in U.S. Patent 4,477,669, which describes novel intermediates and processes for preparing 8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (flutroline) [1]. The patent specifically claims intermediates well-suited for flutroline preparation, including the lactol 2-(p-fluorophenyl)-5-hydroxytetrahydrofuran as a key reagent [2]. The European patent counterpart EP 0082658 A3 further documents the process details [3]. This patent-protected synthetic pathway distinguishes flutroline from compounds without established scalable synthetic methodology.

Chemical Synthesis Process Chemistry Patent

Flutroline Research Applications: Where Quantitative Differentiation Drives Compound Selection


Gamma-Carboline Structure-Activity Relationship (SAR) Studies and Dopamine Receptor Pharmacology

Flutroline serves as a critical reference compound for SAR studies investigating the conformational requirements for dopamine receptor interaction. As documented in the foundational medicinal chemistry literature, flutroline emerged from a systematic exploration of 5-aryltetrahydro-γ-carbolines, providing a semirigid structural framework to probe dopamine receptor binding [1]. Its demonstrated differentiation from β-carboline analogs in D₂ receptor affinity [2] makes flutroline essential for comparative receptor binding studies where subtle structural variations produce quantifiable pharmacological differences. Researchers investigating γ-carboline pharmacophores should select flutroline as the benchmark compound for this scaffold.

Comparative Antipsychotic Pharmacology and Preclinical Neuroleptic Screening

Flutroline provides a pharmacologically distinct comparator for studies examining antipsychotic mechanisms, duration of action, and potency relationships. The compound's documented longer duration of action relative to established antipsychotics in the rat antiamphetamine model [1], combined with its quantitatively established 1:5 potency ratio versus haloperidol in pharmaco-EEG studies [2], positions flutroline as a valuable reference point for comparative antipsychotic pharmacology. Experimental protocols requiring a γ-carboline neuroleptic with validated preclinical and clinical characterization should prioritize flutroline over other carboline derivatives lacking this evidence base.

Analytical Method Development and Pharmacokinetic Studies for Fluorinated Psychotropic Compounds

Flutroline is well-suited for analytical method development and pharmacokinetic investigations involving fluorinated psychotropic agents. The validated GC-MS assay with its defined linear range of 3–60 ng/mL in plasma [1] provides a quantifiable framework that can serve as a methodological benchmark for developing bioanalytical methods targeting structurally related compounds. The availability of peer-reviewed analytical methodology [2] makes flutroline a practical choice for studies requiring established detection and quantification protocols, reducing method development burden compared to compounds lacking validated bioanalytical methods.

Clinical Antipsychotic Dose-Response Reference and Historical Comparator Studies

Flutroline offers a clinically validated dose-response reference for research examining antipsychotic therapeutic thresholds. The established minimum effective dose of ≥20 mg daily, documented in double-blind clinical trials involving 48 schizophrenic patients [1], provides a quantifiable benchmark for comparative dose-response analyses. The additional documentation of prolactin response at 100 mg daily versus lower dosages [2] offers further pharmacodynamic differentiation. Investigators conducting meta-analyses, historical comparisons, or dose-ranging studies involving γ-carboline antipsychotics should reference flutroline's clinical dataset as a baseline comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.